molecular formula C20H12S B3255102 Anthra[2,3-b]benzo[d]thiophene CAS No. 249-05-8

Anthra[2,3-b]benzo[d]thiophene

Cat. No.: B3255102
CAS No.: 249-05-8
M. Wt: 284.4 g/mol
InChI Key: SARKSIVGGPWEIG-UHFFFAOYSA-N
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Description

Anthra[2,3-b]benzo[d]thiophene is a heteroacene compound consisting of benzothiophene fused to anthracene in a rectilinear arrangement . This compound is known for its unique structural properties, which make it an interesting subject of study in various scientific fields.

Scientific Research Applications

Anthra[2,3-b]benzo[d]thiophene has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action of Anthra[2,3-b]benzo[d]thiophene is not mentioned in the search results, it is known to be used in a variety of organic electronic applications due to its unique properties .

Future Directions

Anthra[2,3-b]benzo[d]thiophene has been studied for its potential use in organic semiconductor materials . Its unique properties make it a topic of interest for research in various applications, including solar cells, OFETs, OLEDs, and other organic materials applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anthra[2,3-b]benzo[d]thiophene typically involves the reaction of phthalic anhydride with dibenzothiophene in the presence of aluminum chloride and dichloromethane . The reaction mixture is stirred at room temperature and then treated with hydrochloric acid to yield the desired product. Another method involves the use of PCl5 and AlCl3 in dry 1,2-dichlorobenzene at elevated temperatures .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Anthra[2,3-b]benzo[d]thiophene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur, particularly at the benzothiophene moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: this compound-7,12-dione.

    Reduction: Various reduced forms depending on the specific conditions and reagents used.

    Substitution: Substituted derivatives at the benzothiophene ring.

Comparison with Similar Compounds

    Benzothiophene: A simpler structure with similar chemical properties.

    Anthracene: Shares the anthracene moiety but lacks the benzothiophene fusion.

    Dibenzothiophene: Contains two benzothiophene units but arranged differently.

Uniqueness: Anthra[2,3-b]benzo[d]thiophene stands out due to its fused heteroacene structure, which imparts unique electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and in various research applications .

Properties

IUPAC Name

10-thiapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12S/c1-2-6-14-10-16-12-20-18(11-15(16)9-13(14)5-1)17-7-3-4-8-19(17)21-20/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARKSIVGGPWEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305809
Record name Anthra[2,3-b]benzo[d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249-05-8
Record name Anthra[2,3-b]benzo[d]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=249-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthra[2,3-b]benzo[d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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